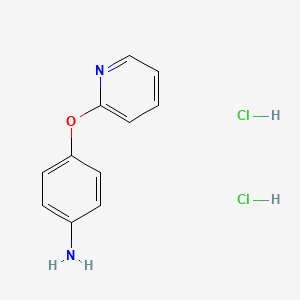

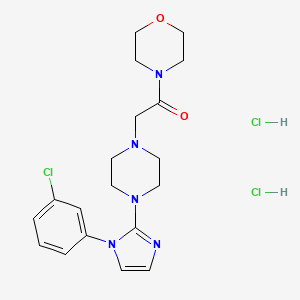

![molecular formula C15H12FN3O2 B2855556 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034486-89-8](/img/structure/B2855556.png)

3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound with the molecular formula C17H15FN4O2 . It is a derivative of pyrazolo[1,5-a]pyridine, a class of compounds known for their biological activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives, such as “this compound”, often involves scaffold hopping and computer-aided drug design . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 13C NMR and 19F NMR can provide information about the carbon and fluorine environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex. For example, the cyclocondensation occurs by a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Wirkmechanismus

Target of Action

Compounds with similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis within cells . This suggests that 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide may interact with its target in a similar manner.

Biochemical Pathways

Given the potential target of cdk2, it can be inferred that the compound may impact pathways related to cell cycle regulation and apoptosis .

Vorteile Und Einschränkungen Für Laborexperimente

3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various diseases and disorders. However, this compound also has limitations, including its low solubility and stability, which may affect its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, including the development of more efficient and practical synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its potential as a tool for studying the dopamine D3 receptor and other neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesemethoden

3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. One of the most common methods involves the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-fluoro-4-methoxybenzeneboronic acid with 5-bromo-1-(4-methoxyphenyl)pyrazole in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to obtain this compound.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been studied for its potential as a tool for studying the role of the dopamine D3 receptor in drug addiction and other neurological disorders. In cancer research, this compound has been investigated for its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c1-21-14-3-2-10(8-13(14)16)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJKNJSEQGEHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

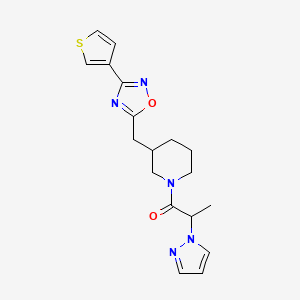

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

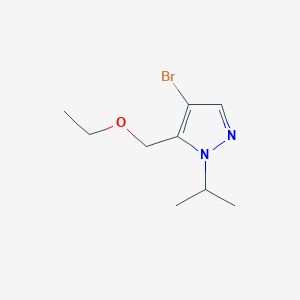

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)

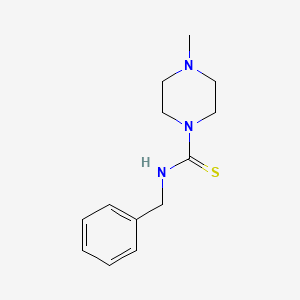

![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)

![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)

![2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide](/img/structure/B2855494.png)